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Compound of Interest

Compound Name: Isofulminic acid

Cat. No.: B1206104

Introduction

Isofulminic acid (HONC) is a high-energy isomer of isocyanic acid and a member of the [H, C,
N, O] chemical family. Its transient nature and unusual bonding make it a challenging molecule
for both experimental and theoretical investigation. Coupled-cluster (CC) theory offers a robust
and highly accurate quantum chemical framework for studying such systems. It excels at
describing electron correlation effects, which are crucial for accurately predicting the molecular
properties of species with complex electronic structures like HONC. This document outlines the
application of coupled-cluster methods, particularly the "gold standard” CCSD(T) level of
theory, for the precise determination of the geometric, vibrational, and energetic properties of

isofulminic acid.
Theoretical Background

Coupled-cluster theory provides a systematic and improvable approach for solving the time-
independent Schrodinger equation. The method is based on an exponential ansatz for the
wave function, which naturally ensures size-extensivity. For a molecule like isofulminic acid,
which has a singlet ground state, the Hartree-Fock (HF) determinant is often a good starting
point. The coupled-cluster wave function is then generated by applying an exponential cluster
operator to the HF reference.
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The CCSD(T) method, which stands for Coupled-Cluster with Singles and Doubles and a
perturbative treatment of Triple excitations, is widely regarded as one of the most reliable
methods in computational chemistry for achieving high accuracy at a manageable
computational cost. It is particularly effective for systems where the HF reference is dominant
and provides results that are often in close agreement with experimental data, where available.
For HONC, this level of theory is essential for obtaining a reliable potential energy surface and
for accurately comparing its stability relative to its other isomers (HCNO, HOCN, HNCO).

Protocols for Coupled-Cluster Calculations of
Isofulminic Acid

This section details the computational protocol for performing a geometry optimization and
vibrational frequency analysis of isofulminic acid using the CCSD(T) method.

Protocol 1: Ground State Geometry Optimization and Vibrational Analysis

Objective: To determine the equilibrium geometry, rotational constants, and harmonic
vibrational frequencies of isofulminic acid on its ground electronic state.

Software: A quantum chemistry software package capable of performing high-level coupled-
cluster calculations, such as MOLPRO, Gaussian, ORCA, or CFOUR.

Methodology:

e Construct Initial Geometry: Define the initial molecular structure of isofulminic acid (HONC)
in Cartesian coordinates or as a Z-matrix. A plausible starting geometry is essential for
ensuring convergence.

o Example Z-matrix:

(where rHO, rON, rNC, aHON, aONC are initial estimates for the bond lengths and
angles).

o Select the Theoretical Model:

o Method: Specify the coupled-cluster level of theory. For high accuracy, CCSD(T) is
recommended.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1206104?utm_src=pdf-body
https://www.benchchem.com/product/b1206104?utm_src=pdf-body
https://www.benchchem.com/product/b1206104?utm_src=pdf-body
https://www.benchchem.com/product/b1206104?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Basis Set: Choose a correlation-consistent basis set. The Dunning-type cc-pVTZ
(correlation-consistent polarized Valence Triple-Zeta) or aug-cc-pVTZ (augmented) sets
are common choices that provide a good balance between accuracy and computational
cost. For even higher accuracy, extrapolation to the complete basis set (CBS) limit can be
performed using calculations with systematically larger basis sets (e.g., cc-pVTZ, cc-

pVQZ).

o Define Calculation Type:

o Specify a geometry optimization (OPT) followed by a frequency calculation (FREQ). The
optimization will locate the minimum energy structure on the potential energy surface.

o The frequency calculation will compute the second derivatives of the energy with respect
to nuclear displacement, yielding harmonic vibrational frequencies. The absence of
imaginary frequencies confirms that the optimized structure is a true minimum.

o Execution and Analysis:

o Run the calculation using the chosen software package.

o Upon successful completion, extract the following data from the output file:

Final optimized geometry (bond lengths and angles).

Total electronic energy (in Hartrees).

Rotational constants (in GHz or MHz).

Harmonic vibrational frequencies (in cm™2).

Zero-point vibrational energy (ZPVE).

Quantitative Data Summary

The following tables summarize key properties of isofulminic acid (HONC) calculated using
coupled-cluster theory. These values are compared with other isomers and, where available,
experimental data.
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Table 1: Calculated Equilibrium Geometries of HONC at the CCSD(T) Level

Parameter CCSD(T)/cc-pVTZ CCSD(T)/ANO1

Bond Lengths (A)

r(H-O) 0.969 0.970
r(O-N) 1.393 1.397
r(N-C) 1.185 1.185

**Bond Angles (°) **

L(H-O-N) 106.6 106.3

| £(O-N-C) | 171.9 | 172.0 |

Table 2: Calculated Rotational Constants and Dipole Moment of HONC

Parameter CCSD(T)/cc-pVTZ CCSD(T)/ANO1

Rotational Constants (GHz)

Ao 599.429 596.0
Bo 10.741 10.743
Co 10.556 10.558

| Dipole Moment (Debye) | 2.59 | 2.61 |

Table 3: Calculated Harmonic Vibrational Frequencies of HONC
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Mode Description CCSD(T)/cc-pVTZ (cm™2)
\'Z1 O-H stretch 3743

V2 N-C stretch 2221

V3 H-O-N bend 1294

Va O-N stretch 851

Vs O-N-C bend (in-plane) 506

| ve | O-N-C bend (out-of-plane) | 363 |

Table 4: Calculated Relative Energies of [H, C, N, O] Isomers

Isomer CCSD(T)/cc-pVTZ (kcal/mol)
HNCO (Isocyanic Acid) 0.0
HOCN (Cyanic Acid) 26.2
HCNO (Fulminic Acid) 70.3
| HONC (Isofulminic Acid) | 102.3 |
Visualizations
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Computational Workflow for HONC Analysis
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Caption: Computational workflow for a coupled-cluster calculation on isofulminic acid.
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Relative Energy Diagram of [H,C,N,O] Isomers
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Caption: Relative energies of HONC and its isomers calculated at the CCSD(T) level.

 To cite this document: BenchChem. [Application Notes: High-Accuracy Characterization of
Isofulminic Acid Using Coupled-Cluster Theory]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1206104#application-of-coupled-cluster-theory-to-
isofulminic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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